

An In-depth Technical Guide to Spirostan-3,6-diol

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Compound of Interest

Compound Name: *Spirostan-3,6-diol*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Spirostan-3,6-diol**, a steroidal sapogenin with potential applications in various fields of research and drug development. This document details its chemical identity, synthesis, and known biological activities, with a focus on providing structured data and insights for scientific professionals.

Chemical Identity

Spirostan-3,6-diol is a spirostanol compound, a class of organic compounds characterized by a C27 steroidal skeleton. The specific stereoisomer, (3 β ,5 α ,6 β ,25R)-**Spirostan-3,6-diol**, is a key focus of research.

Identifier	Value	Reference
CAS Number	41743-71-9	[1]
Molecular Formula	C27H44O4	[2]
IUPAC Name	(1R,2S,4S,5'R,7S,8R,9S,12S,13R,16S,18S,19R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.0 ² , ⁹ .0 ⁴ , ⁸ .0 ¹³ , ¹⁸]icosane-6,2'-oxane]-16,19-diol	[2]
Molecular Weight	432.6 g/mol	[2]

Synthesis of Spirostan-3,6-diol and Related Compounds

The synthesis of **Spirostan-3,6-diol** and its derivatives often commences from diosgenin, a naturally occurring steroid sapogenin. While a specific, detailed experimental protocol for the direct synthesis of (3 β ,5 α ,6 β ,25R)-**Spirostan-3,6-diol** with comprehensive quantitative data is not readily available in the reviewed literature, the general synthetic strategies involve key chemical transformations of the spirostan backbone.

General Synthetic Approach:

The synthesis of related spirostanol compounds, such as (25R)-5 α -spirostan-6-one-2 α ,3 α -diol, has been described and typically involves a series of reactions including tosylation, isosteroidal rearrangement, oxidation, and dihydroxylation, starting from diosgenin. One documented route to a related compound involved diosgenin tosylation, followed by rearrangement with potassium acetate, Jones oxidation, cyclopropyl ring opening with hydrobromic acid, and subsequent dihydroxylation, achieving a notable overall yield.

For the synthesis of (25R)-spirost-4-en-3,6-dione, a related dione, a modified Jones oxidation of the corresponding steroidal 5-en-3 β -ol has been shown to be effective, yielding the product in high percentages (77-89%).^[3] This suggests that oxidation reactions are a key step in functionalizing the spirostan core at positions 3 and 6.

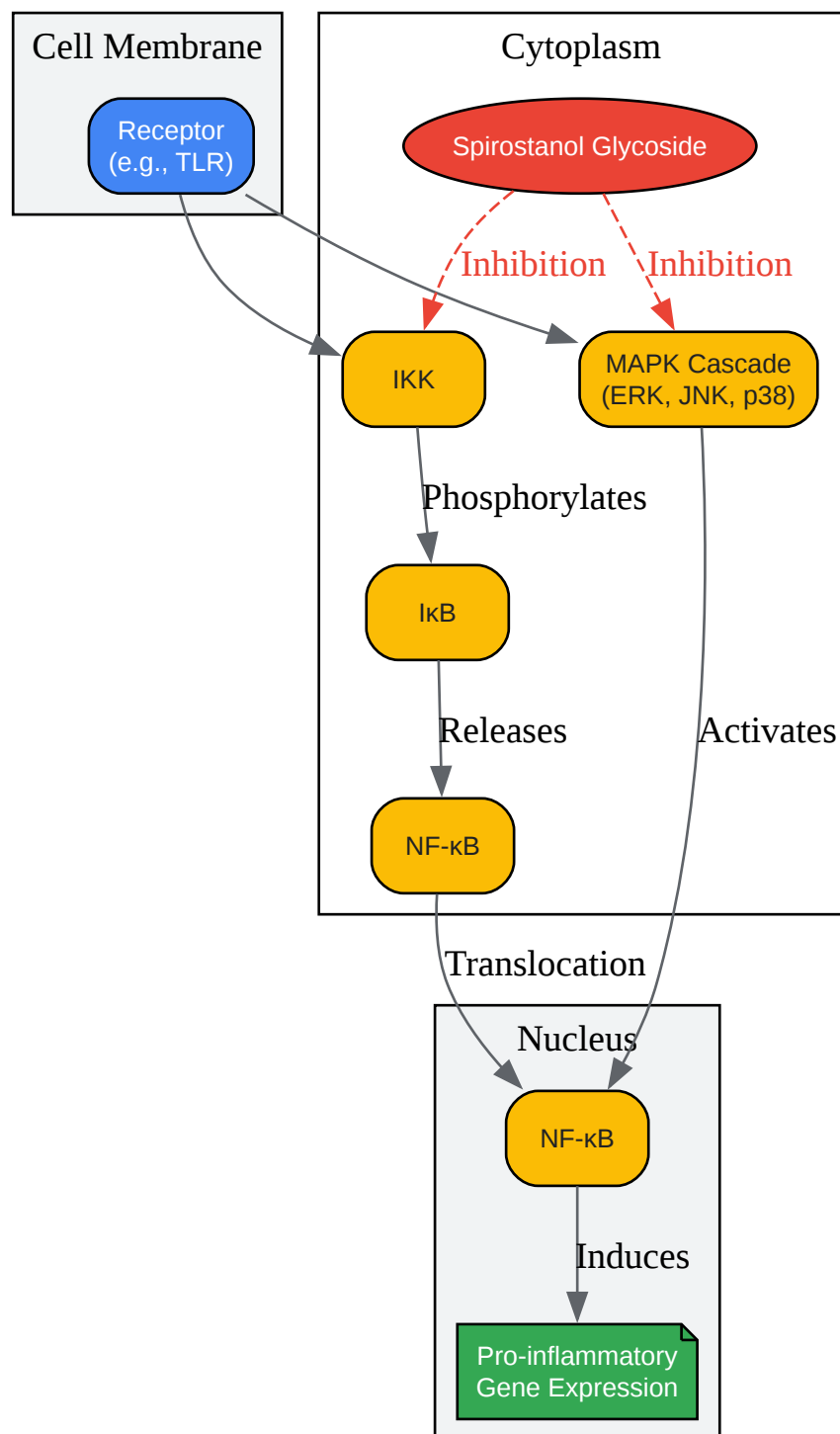
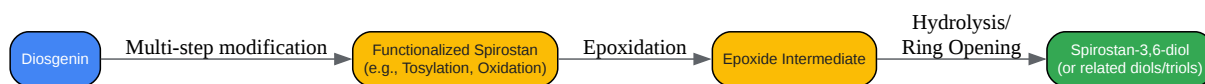
A synthesis of (25R)-5 α ,6 α -epoxy-spirostan-3 β -ol from diosgenin using m-chloroperoxybenzoic acid (mCPBA) has also been reported.[4] Such epoxides can serve as crucial intermediates for the introduction of diol functionalities through ring-opening reactions.

Experimental Protocol for a Related Compound: Synthesis of (25R)-2 β ,3 α ,5 α -trihydroxyspirostan-6-one

A detailed protocol for a related trihydroxy spirostanone provides insight into the methodologies employed in this area of steroid chemistry. The synthesis starts from an epoxy spirostanone intermediate.

Step	Reagents and Conditions	Product	Yield
1	(25R)-2 α ,3 α -epoxy-5 α -hydroxyspirostan-6-one, 3-chloroperoxybenzoic acid (mCPBA), chloroform, room temperature, 1h in darkness.	(25R)-2 α ,3 α -epoxy-5 α -hydroxyspirostan-6-one	68% ^[5]
2	Product from Step 1, acetone, water, 70% perchloric acid, stirred for 4h at room temperature.	(25R)-2 β ,3 α ,5 α -trihydroxyspirostan-6-one	85% ^[5]

The following diagram illustrates a generalized synthetic workflow for the modification of the spirostan skeleton, based on the synthesis of related compounds.



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